![molecular formula C17H17ClN2O B2706117 2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole CAS No. 612049-71-5](/img/structure/B2706117.png)
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole
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Description
The compound “2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is an organic compound with the formula C3H4N2. This aromatic heterocyclic is a “1, 3-diazole” and is classified as an alkaloid .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives have been studied extensively . The review highlights the recent advances in the synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .Scientific Research Applications
- Researchers have investigated the antiproliferative effects of benzimidazole compounds on various cancer cell lines. Notably, 6-chloro-2-phenethyl-1H-benzo[d]imidazole demonstrated potent activity against HeLa and A375 cancer cells, with IC50 values in the range of 0.02–0.04 µM. Additionally, 6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole and 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole were active against A549 and A498 cancer cell lines .
- The same benzimidazole derivatives were evaluated for their antimicrobial activity. While all compounds exhibited moderate activity against bacteria and fungi, some phenoxy methyl derivatives stood out. For instance, 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole and 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole displayed significant activity against Candida (with MIC values <3.90 µg/mL) .
- To understand the potential targets of these compounds, molecular docking studies were conducted. The docking scores correlated well with the antiproliferative activity, suggesting specific protein interactions that contribute to their effects .
- Benzimidazole derivatives, including this compound, are promising candidates for drug development due to their known pharmacological activities. Researchers continue to explore their potential in treating various diseases .
- Imidazoles, including benzimidazoles, are key components in functional molecules used across diverse applications. Their unique structure and reactivity make them valuable for designing bioactive compounds .
- Although not directly related to this specific compound, other imidazole-containing derivatives have been synthesized and evaluated for antioxidant potential. These compounds showed scavenging activity comparable to ascorbic acid (positive control) .
Antiproliferative Activity Against Cancer Cells
Antimicrobial Properties
Molecular Docking Studies
Drug Development
Functional Molecules
Antioxidant Potential
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12(2)20-16-6-4-3-5-15(16)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDFBORUQCVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole |
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